molecular formula C24H22N2O6 B12384520 (2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one

(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one

Cat. No.: B12384520
M. Wt: 434.4 g/mol
InChI Key: RPAQJSKJIGJAEU-ZPUQHVIOSA-N
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Description

The compound “(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one” is a complex organic molecule featuring multiple functional groups, including benzodioxole and piperazine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole and piperazine rings, followed by their coupling through appropriate linkers. Typical reaction conditions may include:

    Formation of Benzodioxole Rings: This can be achieved through cyclization reactions involving catechol derivatives and formaldehyde.

    Piperazine Ring Formation: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final coupling of the benzodioxole and piperazine moieties may involve condensation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: The benzodioxole rings can be oxidized to form quinones.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions may vary depending on the specific substitution, but typical reagents include halogens, acids, and bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield secondary amines.

Scientific Research Applications

The compound may have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds may interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one: can be compared with other benzodioxole and piperazine derivatives.

    Unique Features: The specific arrangement of functional groups and the conjugated dienone system may confer unique properties, such as enhanced binding affinity or specific reactivity.

List of Similar Compounds

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.

    Piperazine Derivatives: Compounds containing the piperazine ring.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C24H22N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one

InChI

InChI=1S/C24H22N2O6/c27-23(4-2-1-3-17-5-7-19-21(13-17)31-15-29-19)25-9-11-26(12-10-25)24(28)18-6-8-20-22(14-18)32-16-30-20/h1-8,13-14H,9-12,15-16H2/b3-1+,4-2+

InChI Key

RPAQJSKJIGJAEU-ZPUQHVIOSA-N

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

C1CN(CCN1C(=O)C=CC=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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